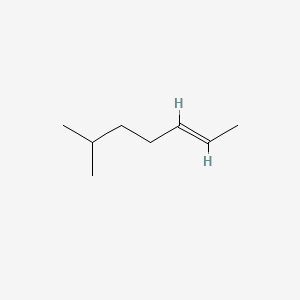

6-Methyl-2-heptene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-2-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the heptene chain, with a methyl group attached to the sixth carbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-2-heptene can be synthesized through several methods. One common approach involves the dehydration of 6-methyl-2-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction is carried out at high temperatures and pressures in the presence of a catalyst, often zeolites.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-heptene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-methyl-2-heptanone using oxidizing agents like potassium permanganate or chromic acid.

Hydrogenation: The compound can be hydrogenated to form 6-methylheptane in the presence of a catalyst such as palladium on carbon.

Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.

Hydrogenation: Hydrogen gas in the presence of a palladium on carbon catalyst at room temperature and atmospheric pressure.

Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride at room temperature.

Major Products Formed:

Oxidation: 6-Methyl-2-heptanone

Hydrogenation: 6-Methylheptane

Halogenation: 6-Methyl-2,3-dibromoheptane or 6-Methyl-2,3-dichloroheptane

Scientific Research Applications

6-Methyl-2-heptene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including alcohols, ketones, and halogenated derivatives.

Biology: The compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

Industry: this compound is used in the production of synthetic lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-heptene varies depending on its application. In chemical reactions, the double bond in the molecule is the primary site of reactivity. For example, during hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. In biological systems, the compound may interact with specific receptors or enzymes, leading to various physiological effects.

Comparison with Similar Compounds

2-Heptene: Another heptene isomer with a double bond between the second and third carbon atoms but without the methyl group.

6-Methyl-1-heptene: A structural isomer with the double bond at the first carbon and a methyl group at the sixth carbon.

6-Methyl-5-hepten-2-one: A related compound with a ketone functional group instead of a double bond.

Uniqueness: 6-Methyl-2-heptene is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group and the double bond in a specific position makes it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

6-Methyl-2-heptene is a volatile organic compound (VOC) that has garnered attention for its biological activity, particularly in the context of antifungal properties. This article explores the compound's effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H16

- Molecular Weight : 112.21 g/mol

- CAS Number : 110-93-0

This compound is an unsaturated hydrocarbon characterized by a double bond between the second and third carbon atoms in its chain. This structure contributes to its reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly against the plant pathogen Alternaria solani.

- Mycelial Growth Inhibition : Research indicates that this compound significantly inhibits the growth of A. solani mycelium in vitro. The compound was found to constitute approximately 22.27% of the total VOCs produced by Bacillus subtilis ZD01, which also demonstrated antifungal activity .

- Cellular Effects : Scanning and transmission electron microscopy revealed that exposure to an effective concentration (EC50) of this compound resulted in various abnormalities in A. solani hyphal cells. These included:

- Gene Expression Modulation : The compound down-regulated key pathogenic genes associated with fungal growth, including slt2 and wetA, which are implicated in sporulation and conidial maturation .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies:

- Acute Toxicity : The oral LD50 for rats was determined to be 3,570 mg/kg body weight, indicating low acute toxicity. Symptoms observed included apathy and respiratory distress at higher doses .

- Dermal and Inhalation Toxicity : The compound exhibited low dermal irritation potential and was not found to be sensitizing in human tests at a concentration of 3% . Inhalation studies indicated a high LC50 value (>13.96 mg/l/4 hrs), suggesting that acute inhalation exposure poses minimal risk under controlled conditions .

Applications in Agriculture

Given its antifungal properties, this compound holds potential for use as a biopesticide. Its ability to inhibit fungal pathogens could be harnessed in agricultural practices to enhance crop protection while minimizing reliance on synthetic fungicides.

Summary of Key Findings

| Study Aspect | Findings |

|---|---|

| Antifungal Activity | Strong inhibition of A. solani mycelial growth |

| Mechanism | Disruption of cellular integrity and gene expression modulation |

| Acute Toxicity | Oral LD50 = 3,570 mg/kg; low dermal irritation |

| Potential Application | Biopesticide for agricultural use |

Properties

Molecular Formula |

C8H16 |

|---|---|

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(E)-6-methylhept-2-ene |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |

InChI Key |

LXBJRNXXTAWCKU-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/CCC(C)C |

Canonical SMILES |

CC=CCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.